(1-(氮杂环丁烷-3-基甲基)-1H-1,2,3-三唑-4-基)甲醇盐酸盐

描述

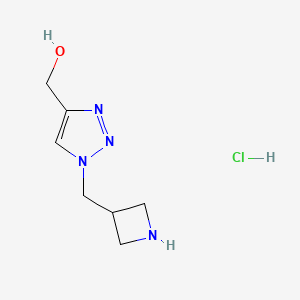

(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C7H13ClN4O and its molecular weight is 204.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌剂开发

三唑部分以其抗菌特性而闻名。 研究表明,带有胺-酯官能团的 1,2,3-三唑杂合物对各种微生物菌株表现出中等至优异的活性 。该化合物的结构表明它可能用于开发新的抗菌剂,这些抗菌剂可能对多种细菌和真菌有效。

药物发现

由于氮原子上的未成对电子,1,2,3-三唑具有显著的螯合活性,这增强了它们的生物学谱 。这使得它们在药物发现中很有价值,特别是对于创建具有靶向治疗效果的分子。

聚合物化学

该化合物的氮杂环丁烷和三唑组分可用于聚合物化学。 它们可以作为合成具有生物医学、电子学和材料科学潜在应用的新型聚合物的构建块 。

超分子化学

在超分子化学中,该化合物可用于设计和合成具有特定功能的新型分子结构。 这些结构可以包括分子机器、传感器或具有独特特性的材料 。

生物偶联

生物偶联涉及将两个分子连接起来形成具有新特性的杂合物。 所讨论的化合物可用于将生物分子与其他化学结构连接,可能创造新的诊断工具或靶向疗法 。

化学生物学

在化学生物学中,该化合物可用于研究和操纵生物系统。 它可以帮助理解蛋白质相互作用、酶功能以及各种生物分子在细胞过程中的作用 。

荧光成像

三唑环体系可以掺入荧光探针中。 这些探针可用于成像技术以实时可视化和跟踪生物过程,从而有助于研究和诊断 。

材料科学

材料科学可以从氮杂环丁烷和三唑环的独特性质中受益。 该化合物可用于开发具有特定特征的新材料,例如提高强度、柔韧性或电导率 。

生物活性

The compound (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS: 1823247-22-8) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

- Molecular Formula : C7H13ClN4O

- Molecular Weight : 204.66 g/mol

- Purity : ≥95%

Synthesis and Derivatives

The synthesis of triazole derivatives often employs various methods such as click chemistry , which has been highlighted for its efficiency in creating compounds with potential anticancer activity. A study by Ma et al. (2015) emphasized the significance of the triazole moiety in enhancing biological activity against cancer cells . The synthesis pathways typically involve azetidine derivatives reacting with triazole precursors under controlled conditions.

Table 1: Common Synthesis Methods for Triazole Derivatives

| Method | Description | References |

|---|---|---|

| Click Chemistry | Utilizes azide and alkyne reactions | |

| Microwave-Assisted | Enhances reaction rates and yields | |

| Solvent-Free | Environmentally friendly approach |

Anticancer Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. The mechanism often involves the inhibition of angiogenesis and modulation of apoptotic pathways. For instance, derivatives similar to (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Case Study: Anticancer Efficacy

In a notable study, a series of triazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain compounds exhibited IC50 values lower than standard chemotherapeutics, indicating a higher potency against cancer cells .

The biological activity of (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is thought to involve:

- Inhibition of Mitochondrial Function : Disruption of mitochondrial membrane potential leading to apoptosis.

- Angiogenesis Inhibition : Blocking vascular endothelial growth factor (VEGF) signaling pathways.

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

Safety and Toxicology

While the biological activities are promising, it is crucial to consider the safety profile of (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride. Toxicological assessments are vital to determine potential side effects or cytotoxicity towards normal cells.

Table 2: Toxicity Profile Summary

属性

IUPAC Name |

[1-(azetidin-3-ylmethyl)triazol-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c12-5-7-4-11(10-9-7)3-6-1-8-2-6;/h4,6,8,12H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVPQSMKXABHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C=C(N=N2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。